molecular formula C9H16O3 B2924545 Methyl 3-(oxan-2-yl)propanoate CAS No. 32347-87-8

Methyl 3-(oxan-2-yl)propanoate

Cat. No.: B2924545
CAS No.: 32347-87-8
M. Wt: 172.224
InChI Key: GLECQTRZKVFYKT-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-2-yl)propanoate: is an organic compound belonging to the ester family. It is characterized by the presence of a propanoate group attached to a methyl group and an oxan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and efficient production rates. The reaction conditions are optimized to maintain a steady supply of reactants and to control the temperature and pressure for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products:

    Oxidation: 3-(oxan-2-yl)propanoic acid.

    Reduction: 3-(oxan-2-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(oxan-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.

    Industry: It serves as a solvent and a precursor in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(oxan-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with cellular targets.

Comparison with Similar Compounds

  • Methyl 3-(oxan-4-yl)propanoate
  • Ethyl 3-(oxan-2-yl)propanoate
  • Butyl 3-(oxan-2-yl)propanoate

Uniqueness: Methyl 3-(oxan-2-yl)propanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and industrial processes.

Properties

IUPAC Name

methyl 3-(oxan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLECQTRZKVFYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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